Dipotassium;hydron;phosphonato phosphate

Description

Systematic Nomenclature and Chemical Classification within Inorganic Phosphates

Dipotassium (B57713) hydrogen phosphate (B84403) is known by several names, reflecting its chemical composition and properties. Its IUPAC name is dipotassium;hydrogen phosphate. nih.gov Other common systematic names include dipotassium hydrogen orthophosphate and potassium phosphate dibasic. wikipedia.orgfao.org The chemical formula is K₂HPO₄. wikipedia.org It is classified as an inorganic phosphate, a salt of phosphoric acid. numberanalytics.comchemicalbull.com

In the broader classification of inorganic phosphates, dipotassium hydrogen phosphate falls under the category of orthophosphates, which are derived from orthophosphoric acid (H₃PO₄) and contain the phosphate ion (PO₄³⁻) or its protonated forms. numberanalytics.comorendatech.com Specifically, it is a hydrogen phosphate, indicating that not all of the acidic protons of phosphoric acid have been replaced by the potassium cation.

Table 1: Nomenclature and Classification of Dipotassium Hydrogen Phosphate

| Attribute | Detail |

| IUPAC Name | dipotassium;hydrogen phosphate nih.gov |

| Other Names | Dipotassium hydrogen orthophosphate, Potassium phosphate dibasic, Dipotassium monohydrogen phosphate nih.govwikipedia.orgsigmaaldrich.com |

| Chemical Formula | K₂HPO₄ wikipedia.org |

| Classification | Inorganic Phosphate, Potassium Salt nih.govebi.ac.uk |

| Sub-classification | Orthophosphate, Hydrogen Phosphate numberanalytics.comorendatech.comlibretexts.org |

Historical Evolution of Research on Potassium Phosphate Compounds

The study of potassium phosphates is intertwined with the broader history of phosphorus and potassium chemistry. The discovery of phosphorus in the 17th century laid the groundwork for understanding its compounds. numberanalytics.com Early applications of phosphates were in industries like match production and fertilizers. numberanalytics.com

In the 19th century, research into mineral nutrition for plants highlighted the essential role of elements like potassium and phosphorus, leading to the commercial production of fertilizers containing potassium phosphates. semanticscholar.org For instance, a US patent from 1887 described a method for producing potassium phosphates from materials like bone and rock. acs.org

Throughout the 20th century and into the present, research has expanded to explore the diverse properties and applications of specific potassium phosphates like dipotassium hydrogen phosphate. This includes its use as a buffering agent in various chemical and biological systems due to its ability to resist pH changes. ebi.ac.ukpharmacompass.com Modern production typically involves the reaction of phosphoric acid with potassium hydroxide (B78521) or potassium carbonate. acs.orgusda.gov The global demand for effective agricultural inputs continues to drive innovation in the production and application of potassium phosphates. sustarfeed.com

Comparative Analysis with Phosphonates and Other Phosphorus Oxyanions in Academic Discourse

To fully understand dipotassium hydrogen phosphate, it is useful to compare it with other phosphorus-containing compounds, particularly phosphonates and other phosphorus oxyanions.

Phosphates vs. Phosphonates:

The key structural difference between phosphates and phosphonates lies in the bonding to the central phosphorus atom. Phosphates, including dipotassium hydrogen phosphate, are characterized by a phosphorus-oxygen (P-O) bond. tutorchase.comresearchgate.net In contrast, phosphonates are organophosphorus compounds that contain a direct carbon-phosphorus (C-P) bond. tutorchase.comwikipedia.org This fundamental difference in structure leads to significant variations in their chemical properties and applications.

Phosphates are generally more susceptible to hydrolysis and are readily biodegradable. clearsolutionsusa.com Phosphonates, with their stable C-P bond, are more resistant to breakdown. clearsolutionsusa.comijcrt.org This stability makes phosphonates useful as chelating agents, corrosion inhibitors, and in certain medical applications. tutorchase.comwikipedia.orglerochem.eu

Table 2: Comparison of Phosphates and Phosphonates

| Feature | Phosphates | Phosphonates |

| Key Bond | Phosphorus-Oxygen (P-O) tutorchase.comresearchgate.net | Carbon-Phosphorus (C-P) tutorchase.comwikipedia.org |

| Classification | Primarily inorganic compounds tutorchase.com | Organic compounds tutorchase.com |

| Biodegradability | More readily biodegradable clearsolutionsusa.com | More resistant to biodegradation clearsolutionsusa.com |

| Primary Uses | Fertilizers, food additives, buffering agents nih.govwikipedia.org | Chelating agents, corrosion inhibitors, pharmaceuticals tutorchase.comwikipedia.org |

Other Phosphorus Oxyanions:

Phosphorus forms a series of oxyanions, which are polyatomic ions containing oxygen. khanacademy.orgpreparatorychemistry.com These oxyanions differ in the number of oxygen atoms and the oxidation state of the phosphorus atom. The nomenclature of these ions often follows a systematic pattern. libretexts.orgkhanacademy.org

The phosphate ion (PO₄³⁻) is the most common and stable of these oxyanions. preparatorychemistry.com Other important phosphorus oxyanions include:

Phosphite (PO₃³⁻): Contains one less oxygen atom than phosphate. libretexts.org

Hypophosphite (PO₂³⁻): Contains two fewer oxygen atoms than phosphate. khanacademy.org

The acids derived from these oxyanions also have corresponding names: phosphoric acid (H₃PO₄), phosphorous acid (H₃PO₃), and hypophosphorous acid (H₃PO₂). libretexts.org Dipotassium hydrogen phosphate is a salt of phosphoric acid.

The family of phosphorus oxyanions also includes condensed phosphates, which are polymers formed by the sharing of oxygen atoms between phosphate units. wikipedia.org These include pyrophosphates and polyphosphates. orendatech.com

Structure

2D Structure

Properties

CAS No. |

14691-84-0 |

|---|---|

Molecular Formula |

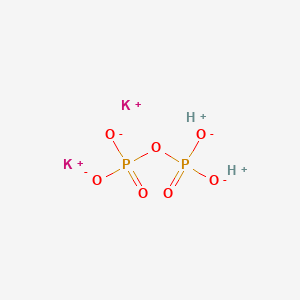

H2K2O7P2 |

Molecular Weight |

254.16 g/mol |

IUPAC Name |

dipotassium;[hydroxy(oxido)phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/2K.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-2 |

InChI Key |

CQAIPTBBCVQRMD-UHFFFAOYSA-L |

SMILES |

[H+].[H+].[O-]P(=O)([O-])OP(=O)([O-])[O-].[K+].[K+] |

Isomeric SMILES |

[H+].[H+].[O-]P(=O)([O-])OP(=O)([O-])[O-].[K+].[K+] |

Canonical SMILES |

OP(=O)([O-])OP(=O)(O)[O-].[K+].[K+] |

Other CAS No. |

14691-84-0 |

Origin of Product |

United States |

Synthetic Methodologies and Industrial Production Processes of K₂hpo₄

Neutralization Reactions of Phosphoric Acid

The most prevalent and well-established method for producing dipotassium (B57713) phosphate (B84403) is through the neutralization of phosphoric acid. chemical-sales.comgloballcadataaccess.org This process can be carried out using different potassium-containing bases, with the choice often dictated by factors such as desired purity, cost, and industrial scale.

Alkali Hydroxide-Based Syntheses

H₃PO₄ + 2KOH → K₂HPO₄ + 2H₂O chemequations.com

This reaction is exothermic, releasing heat. justia.com In a typical industrial process, a solution of potassium hydroxide (B78521) is carefully added to a phosphoric acid solution. google.com The reaction is typically controlled to maintain a specific pH range, usually between 8.5 and 9.0, to ensure the formation of the desired dipotassium salt. chemical-sales.comchemicalbook.com The process involves the following key steps:

Raw Material Preparation: High-purity potassium hydroxide is dissolved in water to create a solution of a specific concentration, often around 30%. chemical-sales.com Similarly, a phosphoric acid solution is prepared.

Neutralization: The potassium hydroxide solution is slowly added to the phosphoric acid solution in a corrosion-resistant reactor. The temperature is typically controlled between 90-100°C. chemical-sales.com

Concentration and Crystallization: The resulting solution is then concentrated by heating it to approximately 120-124°C. chemical-sales.com Subsequent cooling to below 20°C allows the dipotassium phosphate to crystallize out of the solution. chemical-sales.com

Separation and Drying: The crystals are separated from the mother liquor via centrifugation and then dried to yield the final product. chemical-sales.com The remaining mother liquor can be recycled to improve raw material utilization. chemical-sales.com

Table 1: Process Parameters for Alkali Hydroxide-Based Synthesis

| Parameter | Value |

| Reactants | Phosphoric acid (H₃PO₄), Potassium hydroxide (KOH) |

| Molar Ratio | H₃PO₄ : KOH ≈ 1 : 2 |

| Reaction Temperature | 90-100°C |

| Final pH | 8.5 - 9.0 |

| Concentration Temperature | 120-124°C |

| Crystallization Temperature | < 20°C |

| Product Purity | ≥99% |

Alkali Carbonate-Based Syntheses

An alternative to using potassium hydroxide is the reaction of phosphoric acid with potassium carbonate (K₂CO₃). chemical-sales.comgloballcadataaccess.org This method is often considered a more cost-effective option for industrial-scale production. chemical-sales.com The balanced chemical equation for this reaction is:

H₃PO₄ + K₂CO₃ → K₂HPO₄ + H₂O + CO₂ globallcadataaccess.org

The process is similar to the hydroxide-based synthesis, involving the controlled addition of a potassium carbonate solution to phosphoric acid. chemical-sales.com A key difference is the evolution of carbon dioxide gas during the reaction, which requires appropriate handling. chemical-sales.com The final product purity is typically slightly lower than that obtained with potassium hydroxide, generally in the range of 98-99%, making it well-suited for industrial-grade applications. chemical-sales.com

Alternative Synthetic Routes

Beyond the direct neutralization of phosphoric acid, other synthetic pathways have been explored.

Urea (B33335) Phosphate and Potassium Hydroxide Reactions

A method utilizing urea phosphate and potassium hydroxide has been developed for the production of food-grade dipotassium phosphate. scispace.com This process involves reacting urea phosphate with potassium hydroxide in a stirred reactor for a specific duration (20 to 70 minutes) while controlling the temperature (50°C to 90°C) and the final pH of the reaction (8 to 9.5). scispace.com This method has been shown to produce a product with a dipotassium phosphate content between 98.15% and 98.31%. scispace.com

Process Optimization and Yield Enhancement in K₂HPO₄ Synthesis

Efforts to optimize the production of dipotassium phosphate focus on improving yield, reducing costs, and enhancing product quality. One key aspect is the precise control of the acid-base ratio during neutralization to prevent the presence of unreacted phosphoric acid or excess potassium salt. chemical-sales.com The recycling of the mother liquor after crystallization is a common practice to maximize the utilization of raw materials. chemical-sales.com Furthermore, research into purification techniques, such as recrystallization, aims to achieve higher purity levels suitable for pharmaceutical applications. google.com The use of solvent extraction to purify wet-process phosphoric acid before neutralization is another strategy to produce high-quality, fully soluble potassium phosphate products, although this can be an energy-intensive process. justia.com

By-product Formation and Management in K₂HPO₄ Production

The primary by-product in the alkali carbonate-based synthesis is carbon dioxide, which needs to be managed and can be captured for other industrial uses. chemical-sales.com In syntheses starting from less pure forms of phosphoric acid, such as that produced by the "wet process", various impurities can be present. google.com The purification of this acid before neutralization is crucial to prevent the incorporation of these impurities into the final product. justia.com For instance, wet-process phosphoric acid can contain impurities that need to be removed to produce fully soluble potassium phosphate fertilizers. justia.com In some alternative synthesis routes, such as the reaction between sodium dihydrogen phosphate and potassium chloride, the by-product is sodium chloride, which can be recycled. chemical-sales.com

Crystallographic Investigations and Structural Analyses of Dipotassium Hydrogen Phosphate

Determination of Crystalline Structures and Polymorphism (Anhydrate, Hydrates, Monoclinic Forms)

Dipotassium (B57713) hydrogen phosphate (B84403) is known to exist in several crystalline forms, primarily as an anhydrous salt and as various hydrates, with the trihydrate and hexahydrate being common. The anhydrous form typically presents as a white, deliquescent, granular powder yixinchemical.comnih.gov. The trihydrate, K₂HPO₄·3H₂O, appears as colorless or white crystals yixinchemical.comchemicalbook.comsigmaaldrich.com.

While extensive research has been conducted on the polymorphism of the related compound potassium dihydrogen phosphate (KH₂PO₄), including its tetragonal and monoclinic forms, detailed crystallographic data for monoclinic polymorphs of dipotassium hydrogen phosphate are less commonly reported in readily available literature aps.orgresearchgate.net. The study of polymorphism is crucial as different crystalline arrangements can lead to variations in physical properties such as solubility and stability.

Below is a data table summarizing the known crystalline forms of Dipotassium Hydrogen Phosphate.

| Form | Chemical Formula | Common Appearance |

| Anhydrous | K₂HPO₄ | White granular powder yixinchemical.comnih.gov |

| Trihydrate | K₂HPO₄·3H₂O | Colorless or white crystals yixinchemical.comchemicalbook.comsigmaaldrich.com |

| Hexahydrate | K₂HPO₄·6H₂O | Data not available |

Note: Detailed crystallographic parameters for the hexahydrate and any confirmed monoclinic forms of K₂HPO₄ require further specialized investigation.

Research on Adduct Formation and Co-crystallization with Related Potassium Phosphates

The ability of dipotassium hydrogen phosphate to form adducts and co-crystals with other potassium phosphate salts has been a subject of scientific investigation. These studies are significant for understanding the interactions between different phosphate species in solution and in the solid state.

A notable example is the formation of a monohydrate adduct between dipotassium hydrogen phosphate (K₂HPO₄) and potassium dihydrogen phosphate (KH₂PO₄). Research has detailed the synthesis and crystal structure of this adduct, providing insights into the hydrogen bonding and coordination environments within the co-crystal. Such investigations are often aimed at developing new materials with tailored properties or understanding the fundamental principles of crystal engineering in phosphate systems. The formation of these adducts can be influenced by factors such as the stoichiometry of the reactants, pH of the crystallization solution, and the presence of other ions.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation (e.g., Infrared Spectroscopy, NMR)

Advanced spectroscopic techniques are indispensable for the detailed structural characterization of dipotassium hydrogen phosphate and its various forms.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and probing the local environment of the phosphate ions in the crystal lattice. The IR spectra of phosphates exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the P-O and O-H bonds nih.gov. For instance, in a study involving a mixture containing disodium hydrogen phosphate and KDP, shifts in the vibrational frequencies of P-O-H bending and stretching, as well as O=P-OH symmetric stretching, were observed, indicating changes in the local chemical environment upon incorporation of the second phosphate species mcmed.us. The analysis of these spectra provides valuable information on the hydrogen-bonding network within the crystal structure, which is crucial for understanding its stability and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for probing the phosphorus environment in crystalline materials. The chemical shift in ³¹P NMR is indicative of the local electronic structure around the phosphorus atom and can be used to distinguish between different phosphate species (e.g., H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻) in a sample chemrxiv.orgacs.org. The ability to differentiate these species is critical in studying the co-crystallization of dipotassium hydrogen phosphate with other phosphate salts. While detailed solid-state ³¹P NMR studies specifically on the various polymorphs of pure K₂HPO₄ are not extensively documented in general literature, the technique remains a vital tool for characterizing phosphate-containing materials huji.ac.iloxinst.com.

Theoretical and Computational Crystallography of Phosphate Systems

Theoretical and computational methods are increasingly being employed to complement experimental studies of crystalline materials, including phosphate systems. These approaches provide valuable insights into the crystal structure, stability, and electronic properties that can be challenging to obtain through experimental means alone.

For instance, density functional theory (DFT) has been used to investigate the electronic structure and optical properties of potassium dihydrogen phosphate (KDP) crystals, including the effects of structural defects acs.org. While much of the computational research has focused on KDP due to its significant applications in nonlinear optics, the methodologies can be extended to other phosphate systems like dipotassium hydrogen phosphate. These computational models can help in understanding the nature of chemical bonding, the influence of hydrogen bonds on the crystal packing, and the prediction of vibrational spectra, which can then be compared with experimental IR and Raman data.

Furthermore, computational modeling can be used to explore the potential energy landscapes of phosphate systems, aiding in the prediction of new polymorphic forms and understanding the mechanisms of phase transitions. The study of precursor clusters in solution through modeling can also shed light on the crystallization pathways of these materials researchgate.net. As computational power and theoretical methods continue to advance, their role in the crystallographic analysis of complex inorganic salts like dipotassium hydrogen phosphate is expected to grow significantly.

Chemical Reactivity and Reaction Mechanisms of Dipotassium Hydrogen Phosphate

Investigations into Acid-Base Equilibria and Buffering Capacities

Dipotassium (B57713) hydrogen phosphate (B84403) is widely utilized as a buffering agent due to the acid-base properties of the hydrogen phosphate ion. pharmacompass.compharmacompass.com When dissolved in water, K₂HPO₄ dissociates into two potassium ions (K⁺) and a hydrogen phosphate ion (HPO₄²⁻). patsnap.com The HPO₄²⁻ ion is the conjugate base of the dihydrogen phosphate ion (H₂PO₄⁻) and the conjugate acid of the phosphate ion (PO₄³⁻). This dual nature allows it to resist changes in pH upon the addition of either an acid or a base.

The relevant equilibrium in aqueous solution is: H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ (pKa₂ ≈ 7.21)

An aqueous solution of dipotassium hydrogen phosphate is slightly alkaline, with the pH of a 1% solution typically falling between 8.7 and 9.4. nih.govatamanchemicals.comglentham.com This alkalinity arises from the hydrolysis of the HPO₄²⁻ ion, which reacts with water to a small extent to produce hydroxide (B78521) ions (OH⁻): HPO₄²⁻ + H₂O ⇌ H₂PO₄⁻ + OH⁻

Potassium phosphate buffer systems, often prepared by mixing dipotassium hydrogen phosphate with monopotassium phosphate (KH₂PO₄), are effective in a pH range of approximately 5.8 to 8.0. aatbio.comprotocols.ioprotocols.io The maximum buffering capacity is achieved when the concentrations of the conjugate acid-base pair are equal ([H₂PO₄⁻] ≈ [HPO₄²⁻]), which occurs at a pH equal to the pKa₂ of phosphoric acid, approximately 7.2. researchgate.net These buffers are noted for their excellent buffering capacity and high solubility in water. aatbio.com

Table 1: pH of Aqueous Dipotassium Hydrogen Phosphate Solutions This interactive table shows the typical pH values for solutions of dipotassium hydrogen phosphate at different concentrations.

| Concentration | pH Value (approx.) |

| 1% | 8.7 - 9.4 |

| 5% | 8.5 - 9.6 |

| 10 g/L (1%) | 9.0 |

Data sourced from various chemical specifications. nih.govvwr.comsigmaaldrich.com

Mechanistic Studies of Reactions with Acidic Species

As a Brønsted-Lowry base, the hydrogen phosphate anion readily reacts with acidic species. When a strong acid, such as hydrochloric acid (HCl), is added to a solution of dipotassium hydrogen phosphate, the HPO₄²⁻ ion accepts a proton (H⁺). The mechanism involves a stepwise protonation. The first protonation converts the hydrogen phosphate ion to the dihydrogen phosphate ion (H₂PO₄⁻). If sufficient acid is present, a second protonation can occur, forming phosphoric acid (H₃PO₄).

The stepwise mechanistic pathway is as follows:

First Protonation: HPO₄²⁻ + H⁺ → H₂PO₄⁻

Second Protonation: H₂PO₄⁻ + H⁺ → H₃PO₄

This reaction is fundamental to the buffering action of K₂HPO₄ against added acids. The consumption of H⁺ ions prevents a significant drop in the solution's pH.

Mechanistic Studies of Reactions with Basic Species

The hydrogen phosphate ion in K₂HPO₄ can also function as a weak acid, donating its proton to a strong base. When a strong base like potassium hydroxide (KOH) is introduced, the HPO₄²⁻ ion donates its proton to the hydroxide ion (OH⁻), forming the phosphate ion (PO₄³⁻) and a molecule of water.

The reaction mechanism is a single deprotonation step: HPO₄²⁻ + OH⁻ → PO₄³⁻ + H₂O

This ability to neutralize bases is the counterpart to its reaction with acids, completing its function as a versatile pH buffer.

Dehydration Reaction Pathways and Pyrophosphate Formation

Upon heating to high temperatures, dipotassium hydrogen phosphate undergoes a dehydration or condensation reaction to form tetrapotassium pyrophosphate (K₄P₂O₇), also known as potassium pyrophosphate. chemicalbook.comnih.gov This thermal decomposition involves two molecules of hydrogen phosphate combining, which results in the elimination of one molecule of water.

The reaction pathway is: 2K₂HPO₄(s) --(Heat)--> K₄P₂O₇(s) + H₂O(g)

This endothermic process requires significant heat energy to break the P-OH bond and form a new P-O-P pyrophosphate linkage. The reaction proceeds to completion upon ignition, transforming the orthophosphate into a pyrophosphate. nih.gov

Studies on Complexation Behavior and Chelating Properties

Dipotassium hydrogen phosphate exhibits chelating and complexing properties, allowing it to form complexes with metal ions. This behavior is utilized in the food industry, where it acts as a sequestrant and chelating agent, particularly for calcium in milk products, which helps to prevent coagulation and improve stability. wikipedia.orgatamanchemicals.com

The phosphate group can act as a ligand, donating lone pairs of electrons from its oxygen atoms to form coordinate bonds with metal cations. While much of the detailed research has focused on potassium dihydrogen phosphate (KDP), the principles of phosphate-metal ion interaction are transferable. Density Functional Theory (DFT) studies on the adsorption of metal ions on the KDP surface reveal that the stability of the adsorption and the bonding mechanism depend on the valence and ionic radius of the metal ion. nih.gov

Key findings from these studies include:

All investigated metal ions (Na⁺, K⁺, Ca²⁺, Cu²⁺, Al³⁺, Cr³⁺) were found to adsorb spontaneously onto the phosphate surface. nih.gov

Adsorption stability increases with the valence of the metal ion (monovalent < divalent < trivalent). nih.gov

Larger ions like Na⁺, K⁺, and Ca²⁺ tend to form ionic bonds. nih.gov

Smaller, more highly charged ions like Al³⁺ and Cr³⁺ form stronger, more covalent bonds with the surface oxygen and hydrogen atoms. nih.gov

This complexing ability is also relevant in crystallization processes, where phosphates can compete with other chelating agents like EDTA for binding to metal impurities such as iron and chromium. orientjchem.org

Table 2: Relative Adsorption Stability of Metal Ions on a Phosphate Surface This interactive table summarizes the order of increasing adsorption stability for various metal ions on a phosphate surface as determined by DFT calculations.

| Metal Ion | Valence | Relative Adsorption Stability |

| Na⁺ | +1 | Lowest |

| K⁺ | +1 | ↑ |

| Cu²⁺ | +2 | ↑ |

| Ca²⁺ | +2 | ↑ |

| Al³⁺ | +3 | ↑ |

| Cr³⁺ | +3 | Highest |

Data derived from theoretical studies on metal ion adsorption on potassium dihydrogen phosphate surfaces. nih.gov

Advanced Analytical Chemistry and Characterization Techniques for K₂hpo₄

Quantitative Analytical Methods (e.g., Acidimetric Titration)

The process typically involves dissolving a precisely weighed sample of dipotassium (B57713) phosphate (B84403) in water. fao.org The solution is then titrated with a standardized strong acid, such as hydrochloric acid (HCl). The titration is monitored using a pH meter to detect the inflection points on the titration curve, which correspond to the neutralization of the phosphate species. fao.orgeuonym.us

For K₂HPO₄, the titration curve exhibits two key inflection points. The first occurs at a pH of approximately 8.8, and the second is observed around pH 4. fao.org The volume of titrant consumed between these two endpoints is directly proportional to the amount of K₂HPO₄ present in the sample. fao.orgfao.org This method is not only used for assaying the final product but can also be adapted for the analysis of mixtures of different phosphate salts. sapub.orgresearchgate.netunina.it

Thermometric titration offers a rapid alternative, where the endpoint is detected by a change in solution temperature due to the exothermic formation of insoluble magnesium ammonium (B1175870) phosphate (MgNH₄PO₄) when titrated with a magnesium salt solution. metrohm.com

Table 1: Key Inflection Points in the Acidimetric Titration of K₂HPO₄

| Equivalence Point | Approximate pH | Titration Reaction |

|---|---|---|

| First Inflection Point | ~8.8 | HPO₄²⁻ + H⁺ → H₂PO₄⁻ |

| Second Inflection Point | ~4.0 | H₂PO₄⁻ + H⁺ → H₃PO₄ |

This table illustrates the typical pH values for the key equivalence points during the acidimetric titration of dipotassium phosphate.

Spectroscopic Analysis for Elemental Composition (e.g., Inductively Coupled Plasma Spectrometry for P, Ca, K)

For the determination of elemental composition and the quantification of trace impurities, highly sensitive spectroscopic methods are employed. Inductively Coupled Plasma (ICP) spectrometry, in its various forms like ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), is particularly powerful.

ICP-based methods can accurately measure the concentration of potassium (K) and phosphorus (P) to confirm the stoichiometry of the compound. Furthermore, they are essential for detecting and quantifying elemental impurities, such as heavy metals (e.g., lead, arsenic) and other ions (e.g., calcium, sodium), which are critical for quality control in food and pharmaceutical-grade K₂HPO₄. spectrumchemical.comnwsci.com For instance, ICP-MS has been successfully used to determine 11 different impurities in potassium dihydrogen phosphate, a related compound, demonstrating the technique's broad applicability. wjygy.com.cn

The sample is typically digested in an acid, such as nitric acid, before being introduced into the plasma, which atomizes and ionizes the elements. The emitted light (in ICP-OES) or the mass-to-charge ratio of the ions (in ICP-MS) is then measured to determine the concentration of each element. wjygy.com.cn

Chromatographic Separations in K₂HPO₄ Analysis (e.g., Use as HPLC Mobile Phase Component)

Dipotassium phosphate is widely used in analytical chemistry as a component of the mobile phase in High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase chromatography. phenomenex.comsilicycle.comfujifilm.compitt.edu Phosphate buffers, prepared using K₂HPO₄ and its conjugate acid, potassium dihydrogen phosphate (KH₂PO₄), are excellent at controlling the pH of the mobile phase. phenomenex.comsigmaaldrich.com This is crucial for achieving reproducible retention times and good peak shapes for ionizable analytes, as their state of ionization is pH-dependent. phenomenex.commasontechnology.ie

The choice of a phosphate buffer is advantageous due to its low UV absorbance at wavelengths below 220 nm, making it compatible with UV detection. silicycle.comchromatographytoday.com However, a significant drawback is its non-volatile nature, which generally makes it incompatible with mass spectrometry (MS) detection, as it can foul the ion source. silicycle.comnih.govchromatographyonline.com

The concentration of the K₂HPO₄ buffer can also impact chromatographic performance. For example, in some applications, a higher buffer concentration can lead to precipitation when mixed with high proportions of organic solvents like acetonitrile, causing baseline noise and high system pressure. researchgate.net The solubility of phosphate buffers decreases as the percentage of organic modifier in the mobile phase increases. chromatographyonline.comhplc.eu

Table 2: Properties of K₂HPO₄ as an HPLC Buffer Component

| Property | Description |

|---|---|

| Buffering Range | Effective in the pH range of 6.2-8.2. pitt.edu |

| UV Cutoff | Low absorbance below 220 nm, suitable for UV detection. silicycle.comchromatographytoday.com |

| Compatibility | Generally incompatible with mass spectrometry (MS) due to its non-volatile nature. silicycle.comnih.govchromatographyonline.com |

| Solubility | Solubility decreases with increasing organic solvent concentration in the mobile phase. chromatographyonline.comhplc.eu |

This table summarizes the key characteristics of dipotassium phosphate when used as a buffer in HPLC applications.

Potentiometric Applications in K₂HPO₄ Solutions

Potentiometry, which involves the measurement of electrical potential to determine the concentration of an ion, finds significant application in the analysis of K₂HPO₄ solutions. Ion-Selective Electrodes (ISEs) are particularly useful for the direct determination of phosphate ions. ionodedirect.com

Research has focused on developing and evaluating various ISEs for phosphate detection. These electrodes often feature membranes containing specific ionophores that selectively interact with phosphate ions. usda.govasabe.org For example, some ISEs have shown good selectivity for the dibasic phosphate ion (HPO₄²⁻), which is the predominant species in a dipotassium phosphate solution. asabe.orgresearchgate.net The potential of the ISE changes in response to the concentration of phosphate ions in the solution, and this change can be correlated to the concentration through calibration with standard solutions. usda.govasabe.org

Potentiometric titrations, as mentioned earlier, also fall under this category, where an electrode is used to monitor the change in potential (or pH) during the titration to determine the equivalence point. euonym.usresearchgate.net

Purity Assessment and Impurity Profiling Methodologies

Ensuring the purity of dipotassium phosphate is paramount, especially for its use as a pharmaceutical or food additive. google.com A combination of analytical methods is used to assess purity and identify and quantify any impurities.

The assay of K₂HPO₄ is typically performed by acidimetric titration, as described previously, to determine the percentage of the main component. fao.orgscribd.com Tests for impurities include:

Insoluble Substances: Determined by dissolving the sample in hot water and filtering to collect any insoluble residue. scribd.comdrugfuture.com

Chloride and Sulfate: Quantified using methods like turbidimetry or ion chromatography. drugfuture.com

Heavy Metals: Arsenic and lead are critical impurities that are often measured using atomic absorption spectroscopy or ICP-MS to ensure they are below the specified limits. fao.orgdrugfuture.com

Fluoride (B91410): Can be determined by distillation followed by titration with thorium nitrate (B79036) or by using a fluoride ion-selective electrode. fao.orgfao.org

Pyrophosphate: A potential impurity that can be identified and quantified by methods like ion chromatography. scribd.com

For organic impurities, which may be introduced during the manufacturing process, techniques like adding an organic solvent during recrystallization can be employed to facilitate their removal. google.com

Table 3: Common Impurities and Analytical Methods for K₂HPO₄

| Impurity | Analytical Method(s) |

|---|---|

| Insoluble Matter | Gravimetry scribd.comdrugfuture.com |

| Chloride | Turbidimetry, Ion Chromatography drugfuture.com |

| Sulfate | Turbidimetry, Ion Chromatography drugfuture.com |

| Heavy Metals (Pb, As) | Atomic Absorption Spectroscopy, ICP-MS fao.orgdrugfuture.com |

| Fluoride | Distillation followed by Titration, ISE fao.orgfao.org |

| Pyrophosphate | Ion Chromatography scribd.com |

This table outlines common impurities found in dipotassium phosphate and the analytical techniques used for their detection and quantification.

Theoretical and Computational Studies on Phosphate Chemistry and K₂hpo₄

Quantum Chemical Calculations on Phosphate (B84403) Hydrolysis and Related Reactions

The hydrolysis of phosphate esters is a cornerstone of biological energy transfer and signaling. Quantum chemical calculations have been instrumental in unraveling the mechanisms of this seemingly simple but crucial reaction. bohrium.com Studies have explored the hydrolysis of a wide range of phosphate esters and anhydrides, including ATP, in various environments from vacuum to solution and protein active sites. bohrium.com

Computational investigations generally scrutinize two primary mechanistic pathways for the nonenzymatic hydrolysis of phosphate monoesters: a dissociative mechanism and an associative mechanism. researchgate.netresearchgate.net

Dissociative Mechanism: This pathway involves the departure of the leaving group to form a short-lived, planar metaphosphate (PO₃⁻) intermediate, which is subsequently attacked by a water molecule. researchgate.net Gas-phase calculations on a pyrophosphate dianion model showed an activation barrier of 13.5 kcal/mol for a dissociative pathway. researchgate.net

Associative Mechanism: In this pathway, the nucleophilic attack by water occurs first, leading to a pentacovalent transition state or intermediate. researchgate.netresearchgate.net For ATP hydrolysis in solution, simulations revealed an associative mechanism with a calculated potential energy barrier of 26.7 kcal/mol and a free energy barrier of 36.2 kcal/mol. researchgate.net

The debate between these two mechanisms is ongoing, with computational results suggesting that the favored pathway can depend heavily on the specific phosphate compound and its environment. researchgate.net For instance, while some experiments in aqueous solution are interpreted as supporting the dissociative mechanism, quantum chemical calculations indicate that an associative transition state can be better stabilized within enzyme active sites through interactions with proton donors. researchgate.net

To improve the accuracy and efficiency of these simulations, specific computational methods have been developed. The Self-Consistent-Charge Density-Functional Tight-Binding (SCC-DFTB) method, for example, has been parameterized specifically for phosphate hydrolysis reactions (termed SCC-DFTBPR). aip.org This "reaction-specific" parameterization provides reliable structural properties and semi-quantitative energetics for these reactions in both gas and solution phases. aip.org Furthermore, combined quantum mechanics/molecular mechanics (QM/MM) approaches are frequently used to model reactions in complex environments like protein active sites, providing insights into how enzymes catalyze these reactions by strategies such as base-assisted proton transfer. bohrium.comchemrxiv.org

| Mechanism | Description | Key Intermediate/Transition State | Supporting Computational Insights |

|---|---|---|---|

| Associative | Nucleophilic attack by water precedes or is concerted with the departure of the leaving group. | Pentacovalent transition state (e.g., trigonal bipyramidal). | Can be well-stabilized by proton donors in enzyme active sites. researchgate.net Calculated free energy barrier of 36.2 kcal/mol for ATP hydrolysis in solution. researchgate.net |

| Dissociative | The leaving group departs first, forming a metaphosphate intermediate, which is then attacked by water. | Planar metaphosphate (PO₃⁻) intermediate. | Supported by some experiments in aqueous solution. researchgate.net Calculated activation barrier of 35 kcal/mol for ATP with solvent and Mg²⁺. researchgate.net |

Molecular Dynamics Simulations of K₂HPO₄ in Aqueous and Non-Aqueous Systems

While dipotassium (B57713) hydrogen phosphate (K₂HPO₄) is a widely used salt in buffering agents and food additives, specific molecular dynamics (MD) simulation studies focusing exclusively on K₂HPO₄ in solution are not extensively reported in the literature. researchgate.netmdpi.com However, a significant body of research exists for the closely related compound, potassium dihydrogen phosphate (KH₂PO₄, or KDP), driven by its importance as a nonlinear optical material used in laser technology. chemrxiv.orgnih.govresearchgate.net The methodologies and findings from KDP simulations provide a strong foundation for understanding the behavior of K₂HPO₄ in solution.

MD simulations of aqueous KDP solutions have provided detailed microscopic insights into:

Solution Structure and Ion Association: Simulations reveal that the solution structure is heavily influenced by the association of dihydrogen phosphate anions through direct hydrogen bonding. researchgate.netchemrxiv.org The degree of this association shows a marked dependence on the solution's concentration. researchgate.netchemrxiv.org Strong interactions are also observed between potassium cations and the oxygen atoms of the phosphate anions, leading to the formation of ion pairs, especially in saturated solutions. aip.org

Cluster Formation: Studies combining small-angle X-ray scattering (SAXS) with MD simulations have shown that KDP can form stable oligomeric clusters in aqueous solutions. mdpi.comchemrxiv.org While dimers and tetramers were found to disintegrate quickly (50–100 ps), octameric species, (KH₂PO₄)₈, were observed to be stable and their concentration increases sharply as the solution temperature drops below saturation. mdpi.comchemrxiv.org

Force Fields and Water Models: The accuracy of these simulations depends critically on the chosen force field, which defines the potential energy of the system. researchgate.netchemrxiv.org Several force-field models for the dihydrogen phosphate anion have been evaluated, with some showing better agreement with experimental data. researchgate.netchemrxiv.org The choice of water model (e.g., SPC, TIP4P) also impacts the results, as stronger hydration can reduce the extent of anion-anion association. mdpi.comchemrxiv.org

These studies on KDP demonstrate the power of MD simulations to probe the complex interplay of ion-ion, ion-solvent, and solvent-solvent interactions that govern the behavior of phosphate salts in aqueous environments. Similar computational approaches could be readily applied to investigate the solution structure, hydration dynamics, and ion-pairing behavior of K₂HPO₄.

| Component | Model/Force Field | Description/Use | Reference |

|---|---|---|---|

| Dihydrogen Phosphate (H₂PO₄⁻) | Seven-site model | Used to study microstructure and internal energy of KDP solutions. | aip.org |

| Dihydrogen Phosphate (H₂PO₄⁻) | Multiple force-field models evaluated | Compared four different force fields to find the best reproduction of experimental data for KDP solutions. | researchgate.netchemrxiv.org |

| Water (H₂O) | Simple-Point-Charge (SPC) | A common three-site water model used in KDP solution simulations. | aip.org |

| Water (H₂O) | TIP4P model | A four-site water model used in simulations of KDP oligomers. | mdpi.com |

| Simulation Package | AMBER | Used to prepare simulation files for studying KDP oligomer stability. | mdpi.com |

Computational Modeling of K₂HPO₄ Interactions with Ionic and Molecular Species

Computational modeling extends beyond the study of the compound in isolation to its interactions with a diverse range of other chemical species. For K₂HPO₄, this includes interactions with other ions in solution as well as with larger, more complex molecules.

The Specific Ion Interaction Theory (SIT) is a theoretical framework used to model the activity coefficients of ions in electrolyte solutions. acs.org This model can be parameterized to describe the specific interactions between different ions, such as the phosphate anions (e.g., HPO₄²⁻) and various cations in solution, accounting for effects like temperature dependence. acs.org

Modeling the interaction of phosphate ions with more complex systems is also an active area of research. For instance, computational studies have been used to understand the interactions of polyoxometalates (POMs), which are large metal-oxide clusters, with biological systems. acs.org These simulations, often using MD and docking, analyze the non-bonding interactions (electrostatic and hydrogen bonding) between POMs and proteins, where phosphate groups on the proteins can be key interaction sites. acs.org

In many biological and chemical experiments, K₂HPO₄ is a primary component of the buffer system. uiuc.edu For example, studies on the ability of proteins to protect enzymes from inhibition by polyphenols are often conducted in a potassium phosphate buffer. Computational modeling could provide atomistic-level insights into these systems by:

Characterizing the binding interactions between buffer ions (K⁺, HPO₄²⁻) and the surfaces of biomolecules like proteins and enzymes.

Evaluating how these buffer ions might compete with other molecules, such as inhibitors or substrates, for binding sites.

Simulating the local environment created by the buffer and its influence on the structure and dynamics of the biomolecules.

While direct computational studies modeling the interaction of K₂HPO₄ with specific molecular species are not abundant, the tools and methodologies are well-established from research on related systems.

Theoretical Insights into Phosphonate (B1237965) versus Phosphate Reactivity and Stability

A theoretical comparison between phosphates and phosphonates provides fundamental insights into their distinct chemical properties and roles in chemistry and biology. The key difference lies in their core structure: phosphates feature a phosphorus atom bonded to four oxygen atoms (a P-O linkage in esters), whereas phosphonates contain a direct, highly stable carbon-to-phosphorus (C–P) bond.

This structural difference has profound consequences for their stability and reactivity:

Stability: The C-P bond in phosphonates is significantly more resistant to thermal, photochemical, and hydrolytic decomposition than the P-O-C ester linkage in phosphates. This makes phosphonates less biodegradable but also more stable for applications requiring high thermal and hydrolytic stability, such as in industrial water treatment as scale and corrosion inhibitors.

Reactivity: Phosphate esters, while generally stable, are susceptible to hydrolysis. The half-life of the DNA phosphate backbone against background hydrolysis is estimated to be around 30 million years, illustrating its inherent stability. However, this stability can be dramatically altered by neighboring functional groups. For example, the presence of a nearby 2-hydroxyethyl group can render a phosphate triester extremely unstable in alkaline conditions due to the formation of a highly reactive cyclic intermediate. This is analogous to the relative instability of RNA compared to DNA, which is due to the 2'-hydroxyl group on the ribose sugar.

The choice of phosphates by nature as the backbone of life is a subject of significant theoretical discussion. The ionizability of the phosphate group at physiological pH is a key reason for its selection. This charge prevents the molecules (like DNA and ATP) from passively diffusing through cell membranes and endows them with a unique blend of high hydrolytic stability combined with reactivity that can be "unlocked" by enzymes. No other functional group is thought to possess this ideal combination of characteristics for biological systems. In contrast, phosphonates, despite their stability, lack this precise balance of properties that make phosphates so central to biochemistry.

Advanced Applications and Chemical Engineering Perspectives of K₂hpo₄

Development and Characterization of Buffer Systems Utilizing K₂HPO₄

K₂HPO₄ is a cornerstone in the formulation of buffer solutions due to its ability to maintain a stable pH. environex.net.auglentham.comvedantu.com A solution of K₂HPO₄ in water is slightly alkaline, with a 1% solution exhibiting a pH of approximately 8.9 to 9.1. environex.net.auchemicalbook.comnih.gov This property makes it an effective buffering agent in various applications. environex.net.auglentham.comvedantu.com

Application in Enzyme Studies and Biochemical Assays (e.g., Gomori Buffer)

Potassium phosphate (B84403) buffers, often referred to as Gomori buffers, are extensively used in enzyme studies and biochemical assays. researchgate.netaatbio.com These buffers are typically prepared by mixing solutions of monobasic potassium phosphate (KH₂PO₄) and dibasic potassium phosphate (K₂HPO₄) to achieve a desired pH, generally within the range of 5.8 to 8.0. researchgate.netaatbio.combostonbioproducts.com

The high buffering capacity and water solubility of potassium phosphate buffers make them suitable for a wide array of biological experiments. researchgate.netaatbio.com They are integral in maintaining a stable pH environment, which is crucial for enzyme activity and the stability of proteins during purification and analysis. bostonbioproducts.commdpi.com For instance, they are used in assays for enzymes like phenylalanine hydroxylase and in protein extraction procedures for analyses such as those involving Flavescence dorée phytoplasma in grapevine leaves. mdpi.comoup.com However, it is important to note that phosphate buffers can inhibit some enzymatic reactions and can precipitate in the presence of ethanol, which may affect procedures like DNA and RNA precipitation. researchgate.netaatbio.com

Engineering of pH Regulation Systems in Industrial Processes

The buffering capacity of K₂HPO₄ is leveraged in various industrial processes to control and stabilize pH levels. environex.net.aumade-in-china.com In the food industry, it is used to regulate the pH of processed goods, lower acid levels, and act as a stabilizer in products like non-dairy creamers to prevent coagulation. environex.net.auvedantu.comatamanchemicals.com In chemical manufacturing, it serves as a buffer in acid-base reactions, ensuring the pH of formulations remains stable. made-in-china.com

In biotechnological applications, such as the fermentation of waste-activated sludge, the addition of a K₂HPO₄/KH₂PO₄ buffer system has been shown to improve the stability of thermophilic high-solid anaerobic digestion by controlling pH fluctuations. researchgate.net Similarly, in the production of α-amylase by Bacillus velezensis, K₂HPO₄ is a key component of the growth medium, providing essential phosphorus and helping to maintain optimal pH for bacterial growth and enzyme production. ijpsnonline.com

Research on Corrosion Inhibition Mechanisms in Chemical Formulations (e.g., Ethylene (B1197577) Glycol Antifreeze)

K₂HPO₄ is utilized as a corrosion inhibitor in various formulations, most notably in ethylene glycol-based antifreeze and coolants. chemicalbook.comscispace.com The degradation of ethylene glycol at high temperatures can produce acidic byproducts, which lower the pH of the coolant and accelerate the corrosion of metal components in cooling systems. google.comchemtexltd.com

The addition of phosphate-based inhibitors like K₂HPO₄ helps to buffer these acidic compounds, thereby maintaining a neutral pH and protecting the metal surfaces from corrosion. scispace.comchemtexltd.com Research has shown that potassium phosphate can reduce the corrosion rate of aluminum alloys in ethylene glycol solutions by polarizing both the anodic and cathodic reactions. scispace.com While effective, the efficiency of potassium phosphate as a corrosion inhibitor may remain relatively constant with increasing concentration, unlike some other inhibitors. scispace.com Modern antifreeze formulations often use a combination of inhibitors to provide broad-spectrum protection for the various metals found in cooling systems. google.comepo.org

Studies on K₂HPO₄ Integration in Water Treatment Technologies

Dipotassium (B57713) hydrogen phosphate plays a role in water treatment by helping to manage water quality, control pH, and prevent corrosion. chemicalbook.comannexechem.com Phosphates are used in potable water treatment to prevent issues like "red" water from iron and "black" water from manganese by sequestering these minerals. phosphatesfacts.org They also help to prevent the formation of scale deposits and inhibit corrosion in water distribution systems. annexechem.comphosphatesfacts.org

In wastewater treatment, phosphate-based technologies are considered effective and low-cost solutions for the removal of heavy metal contaminants. phosphatesfacts.org K₂HPO₄ can also be used for boiler water treatment, where it helps to prevent scaling and corrosion in the demanding environment of industrial boilers and cooling systems. chemicalbook.commade-in-china.commade-in-china.com

Mechanistic Research on Radioprotective Actions via Phosphorus Isotope Uptake Inhibition

Dipotassium hydrogen phosphate has been investigated for its potential radioprotective properties. atamanchemicals.com While detailed mechanistic studies are specific, the principle involves the concept of isotopic dilution. The body requires potassium for normal cellular function, maintaining fluid balance and electrochemical gradients across cell membranes. nih.gov By providing a source of non-radioactive potassium and phosphorus, K₂HPO₄ could theoretically compete with and inhibit the uptake of their radioactive isotopes, thereby reducing the potential for radiation-induced damage.

Investigation of K₂HPO₄ in Ceramic Material Synthesis

In the field of materials science, potassium phosphates are being explored for the synthesis of advanced ceramic materials. One area of research involves the development of bioactive ceramics for biomedical applications. For example, studies have been conducted on magnesium potassium phosphate (MgKPO₄) based ceramics. nih.gov In these studies, heat treatment of silica-containing MgKPO₄ slip cast ceramics led to the formation of new crystalline phases, including K₂MgSi₅O₁₂ and dehydrated MgKPO₄. nih.gov These materials have shown promise with good cell adhesion and non-cytotoxic behavior, suggesting their potential as alternatives to traditional hydroxyapatite-based bioceramics. nih.gov

Another application is in the creation of slow-release fertilizers, where mechanochemical processes are used to incorporate potassium phosphates into amorphous kaolin (B608303) structures, allowing for the gradual release of nutrients. researchgate.net

Contributions to Electroplating Process Chemistry

Dipotassium hydrogen phosphate is a critical component in certain electroplating baths, particularly in the deposition of gold. researchgate.netnmfrc.org Its primary functions are to act as a conducting salt and a buffering agent, which are essential for achieving high-quality and consistent metal plating. nmfrc.orgproplate.com

In gold electroplating solutions, dipotassium hydrogen phosphate helps to maintain a stable pH. proplate.comgoogle.com The pH of the plating bath is a crucial parameter that influences the efficiency of the deposition process, the properties of the deposited metal layer, and the stability of the entire solution. By resisting changes in pH that can occur due to the electrochemical reactions at the anode and cathode, dipotassium hydrogen phosphate ensures a consistent plating environment. This stability is vital for producing a smooth, coherent, and adherent gold deposit. google.com

Furthermore, dipotassium hydrogen phosphate contributes to the electrical conductivity of the electroplating solution. proplate.comgoogle.com Adequate conductivity is necessary for the uniform distribution of the electric current across the surface of the object being plated. This uniform current density is key to achieving a gold layer of even thickness and quality. A typical gold plating solution might contain gold potassium cyanide as the source of gold, with dipotassium hydrogen phosphate and other salts providing the necessary conductivity and buffering. google.comgoogle.com For instance, a formulation for bright gold plating could include gold potassium cyanide, citric acid, and dipotassium hydrogen phosphate, operating at a specific pH and temperature to achieve a desired finish. google.com

The use of phosphates like dipotassium hydrogen phosphate in electrolytes for gold plating is a well-established practice that helps in controlling the deposition process and achieving desired material properties in the final coating. researchgate.netproplate.com

Formulation Chemistry in Detergent and Soap Production

In the formulation of detergents and soaps, phosphates have historically played a significant role as "builders." chematephosphates.comumt.edu.pk While the use of phosphates in consumer products has seen a decline due to environmental concerns regarding eutrophication, their chemical functionalities remain a key reference in detergent science. wikipedia.org Dipotassium hydrogen phosphate, within the broader category of phosphates, contributes several beneficial properties to cleaning formulations, primarily acting as a water softener, a buffering agent, and a dispersing agent. patsnap.comriverlandtrading.com

One of the principal functions of phosphates in detergents is to counteract water hardness by chelating calcium and magnesium ions. chematephosphates.comwikipedia.org These ions, present in hard water, can react with soap and surfactant molecules to form insoluble precipitates, commonly known as soap scum. This process reduces the cleaning effectiveness of the detergent. By sequestering these metal ions, dipotassium hydrogen phosphate helps to soften the water, allowing the primary cleaning agents (surfactants) to work more efficiently. riverlandtrading.com

As a buffering agent, dipotassium hydrogen phosphate helps to maintain the alkalinity of the washing solution. An alkaline pH is generally more effective for cleaning, particularly for removing fatty and oily soils. By stabilizing the pH, the detergent can maintain its optimal cleaning performance throughout the wash cycle. umt.edu.pk

Furthermore, phosphates act as dispersing agents, preventing dirt and soil particles that have been lifted from surfaces from redepositing back onto the fabrics. patsnap.com This ensures a more thorough and effective cleaning process.

The following table summarizes the key functions of phosphates, including dipotassium hydrogen phosphate, in detergent formulations:

| Function | Description | Reference(s) |

| Water Softening | Sequesters calcium and magnesium ions to prevent them from interfering with surfactants. | chematephosphates.comwikipedia.orgriverlandtrading.com |

| pH Buffering | Maintains an optimal alkaline pH for effective removal of fatty and oily soils. | umt.edu.pk |

| Dirt Dispersion | Prevents loosened dirt and soil from redepositing onto cleaned surfaces. | patsnap.com |

| Emulsification | Assists in the breakdown and suspension of grease and grime. | chematephosphates.com |

It is important to note that due to environmental regulations, many modern detergents are formulated to be phosphate-free, utilizing alternative builders. wikipedia.org

Role in Advanced Fertilizer Formulations and Nutrient Delivery Research

Dipotassium hydrogen phosphate is a highly valued component in advanced fertilizer formulations due to its high water solubility and its role as a concentrated source of two essential macronutrients for plants: phosphorus (P) and potassium (K). riverlandtrading.com Its chemical properties make it particularly suitable for modern agricultural practices such as fertigation (the application of fertilizers through irrigation systems) and foliar feeding.

As a readily soluble source of phosphorus and potassium, K₂HPO₄ ensures rapid nutrient availability to plants. This is crucial during critical growth stages, such as root development, flowering, and fruit production. The high purity of fertilizer-grade dipotassium hydrogen phosphate makes it ideal for use in hydroponic systems and for high-value crops where precise nutrient management is essential. riverlandtrading.com

One of the significant advantages of dipotassium hydrogen phosphate in nutrient delivery research is its ability to influence the pH of the growing medium. It can be used to prepare buffer solutions for hydroponics, helping to maintain a stable pH that optimizes nutrient uptake by the plant roots. aatbio.comnovoprolabs.com50megs.com This buffering capacity is also beneficial when applied to soil, where it can help to manage soil acidity.

The composition of a typical dipotassium hydrogen phosphate fertilizer is presented in the table below:

| Nutrient | Typical Content |

| Phosphorus (as P₂O₅) | ~40% |

| Potassium (as K₂O) | ~53% |

Note: The exact composition can vary slightly between manufacturers.

Research has also explored the role of dipotassium hydrogen phosphate in enhancing plant resilience to various stresses. The adequate supply of potassium is known to improve a plant's ability to withstand drought, temperature extremes, and disease.

Impact on Colloidal Stability and Protein Interactions in Food Systems (e.g., milk protein beverages)

Dipotassium hydrogen phosphate is widely utilized in the food industry as a multifunctional additive, particularly for its impact on colloidal stability and protein interactions in complex food systems like milk protein beverages. dawnsci.comhydrite.com It functions as an emulsifier, stabilizer, and buffering agent, contributing to the desired texture, appearance, and shelf-life of these products. dawnsci.comhydrite.com

In milk protein beverages, maintaining the stability of casein micelles is crucial to prevent undesirable outcomes such as sedimentation, age gelation, and an increase in viscosity during storage. The addition of dipotassium hydrogen phosphate can significantly influence these properties. It acts as a sequestrant, binding with calcium ions in the milk system. This interaction can alter the structure of the casein micelles, often leading to a more stable colloidal dispersion. hydrite.com

Research has shown that the addition of dipotassium hydrogen phosphate to milk protein beverages can affect their viscosity. For instance, in some studies, its addition led to an initial increase in viscosity. The compound's ability to interact with milk proteins helps to prevent their aggregation and coagulation, especially when the beverage is subjected to heat treatments like pasteurization or ultra-high temperature (UHT) processing. dawnsci.comhydrite.com By stabilizing the protein network, it ensures a smooth and consistent texture over the product's shelf life.

The following table summarizes findings from a study on the effect of dipotassium phosphate on the viscosity of milk protein beverages over a storage period:

| Treatment | Day 1 Viscosity (mPa.s) | Day 15 Viscosity (mPa.s) |

| Control (No DKP) | 10.2 | 10.5 |

| With DKP | 12.5 | 14.8 |

Note: The values are illustrative and based on general findings from research studies.

As a buffering agent, dipotassium hydrogen phosphate also helps to maintain a stable pH in the beverage, which is critical for both microbial stability and the sensory properties of the final product. dawnsci.comhydrite.com Its role in preventing the feathering or curdling of non-dairy creamers when added to hot, acidic beverages like coffee is another key application that relies on its buffering and protein-stabilizing capabilities. dawnsci.com

Biochemical and Biological System Research Involving Dipotassium Hydrogen Phosphate

Optimization of Microbial and Fungal Culture Media Using K₂HPO₄

Dipotassium (B57713) hydrogen phosphate (B84403) is a fundamental component in the formulation of culture media for a wide array of microorganisms and fungi. capes.gov.brwikipedia.org Its primary roles are to serve as a source of phosphorus and potassium, essential elements for microbial growth, and to act as a buffering agent to maintain a stable pH, which is critical for optimal enzymatic activity and cell viability. fao.orgnih.govnih.gov

Phosphorus is an integral component of nucleic acids (DNA and RNA), phospholipids (B1166683) in cell membranes, and adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. capes.gov.br Potassium is a key cation in the cytoplasm and is involved in various physiological processes, including enzyme activation and maintenance of osmotic pressure. The availability of these elements directly influences microbial growth rates and the production of metabolites. nih.gov

The buffering capacity of K₂HPO₄ is crucial for preventing drastic pH shifts that can occur due to the metabolic activities of microorganisms, which often produce acidic or basic byproducts. fao.orgnih.gov By maintaining a stable pH, K₂HPO₄ ensures that the enzymatic machinery of the cells functions efficiently, leading to robust growth and, in industrial applications, higher yields of desired products such as antibiotics or biofuels. capes.gov.br Researchers often optimize the concentration of K₂HPO₄ in culture media to achieve specific growth characteristics or to enhance the production of particular compounds. nih.gov

Table 1: Role of Dipotassium Hydrogen Phosphate in Microbial Culture Media

| Function | Mechanism | Importance in Microbial Growth |

|---|---|---|

| Nutrient Source | Provides essential phosphorus and potassium. capes.gov.br | Phosphorus is vital for nucleic acids, phospholipids, and ATP. Potassium is crucial for enzyme activation and osmotic balance. capes.gov.brnih.gov |

Investigation of Phosphate's Role in Fundamental Biochemical Processes (e.g., energy metabolism pathways)

The phosphate group, readily supplied by K₂HPO₄ in experimental systems, is central to the energy metabolism of all known life forms. nih.govnih.gov Its most prominent role is in the structure and function of adenosine triphosphate (ATP), the molecule that stores and transfers energy within cells. medchemexpress.commedlineplus.gov The high-energy phosphoanhydride bonds in ATP release a significant amount of energy when hydrolyzed, driving a vast number of biochemical reactions that would otherwise be thermodynamically unfavorable. nih.govnih.gov

Phosphate is a key player in major metabolic pathways, including:

Glycolysis: Several intermediates in the glycolytic pathway are phosphorylated, a process that both traps the molecules within the cell and activates them for subsequent reactions.

Oxidative Phosphorylation: This is the primary process by which cells generate ATP. It involves the transfer of electrons through a series of protein complexes in the mitochondria, creating a proton gradient that drives the synthesis of ATP from adenosine diphosphate (B83284) (ADP) and inorganic phosphate. medchemexpress.com

Photosynthesis: In plants and other photosynthetic organisms, light energy is used to generate ATP and NADPH, which then power the conversion of carbon dioxide into carbohydrates. Phosphate is essential for both the energy-carrying molecules and the intermediates of the Calvin cycle.

Research utilizing K₂HPO₄ as a phosphate source helps elucidate the kinetics and regulation of these fundamental pathways. By manipulating phosphate concentrations, scientists can study its impact on metabolic flux and the activity of key enzymes, providing insights into cellular energy homeostasis. medchemexpress.comnih.gov

Studies on Phosphate Anion Functions in Intracellular Environments and Enzymatic Catalysis

The phosphate anion (PO₄³⁻), derived from compounds like K₂HPO₄, performs a multitude of functions within the intracellular environment beyond its role in energy metabolism. youtube.com It is a fundamental structural component of the backbone of DNA and RNA, providing the phosphodiester linkages that connect nucleosides. nih.govuq.edu.au Phospholipids, which form the basic structure of all cellular membranes, also contain a phosphate group, contributing to their amphipathic nature. uq.edu.au

In the realm of enzymatic catalysis, the transfer of a phosphoryl group, a process known as phosphorylation, is a primary mechanism for regulating protein function. nih.govresearchgate.net Kinases are enzymes that add phosphate groups to proteins, while phosphatases remove them. This reversible modification can act as a molecular switch, turning enzyme activity on or off, altering protein localization, and mediating protein-protein interactions. nih.govpreprints.orgsigmaaldrich.com The binding of the phosphate group itself can induce conformational changes in proteins, leveraging the binding energy to accelerate catalysis. researchgate.netnih.govmdpi.com

Furthermore, the phosphate anion contributes to the intracellular buffering system, helping to maintain the pH of the cytoplasm within a narrow range that is optimal for cellular processes. youtube.com

Table 2: Key Intracellular Functions of the Phosphate Anion

| Function | Description |

|---|---|

| Structural Component | Forms the backbone of DNA and RNA and is a key part of phospholipids in cell membranes. nih.govuq.edu.au |

| Enzymatic Regulation | Reversible phosphorylation and dephosphorylation of proteins by kinases and phosphatases regulate their activity. nih.govnih.govresearchgate.netpreprints.orgsigmaaldrich.com |

| Energy for Catalysis | The binding energy of the phosphate group on a substrate can be used by enzymes to facilitate the catalytic process. researchgate.netnih.govmdpi.com |

| Intracellular Buffer | Helps to maintain a stable pH within the cell. youtube.com |

Research on K₂HPO₄-Induced Protein Dissociation and Mineral Redistribution in Biological Fluids

The addition of dipotassium hydrogen phosphate can influence the association state of proteins and the distribution of minerals in complex biological fluids. A notable example is its effect on casein micelles in milk. Research has shown that the addition of K₂HPO₄ to milk protein beverages can lead to the dissociation of αs-, β-, and κ-casein from the casein micelles. nih.gov This dissociation is accompanied by an increase in the concentration of soluble protein, calcium, and phosphorus in the supernatant after ultracentrifugation. nih.gov

This phenomenon is significant for the food industry, as it can affect the heat stability and other processing characteristics of milk-based products. nih.gov The underlying mechanism involves the chelation of calcium by phosphate, which disrupts the colloidal calcium phosphate that helps to hold the casein micelle together. This, in turn, leads to the release of individual casein proteins. wellrx.comatamanchemicals.com

In a broader biological context, phosphate levels can influence the balance of minerals in various bodily fluids. Phosphate ions interact with other minerals, particularly calcium and magnesium. researchgate.netnih.govpharmacompass.com The concentration of phosphate can affect the solubility of these minerals and their distribution between soluble and bound forms. In parenteral nutrition, for instance, the choice of phosphate salt can impact the mineral balance in infants. nih.gov These interactions are crucial for processes like bone mineralization and the prevention of ectopic calcification.

Biomimetic Studies Utilizing K₂HPO₄ for Mineral Phase Simulation (e.g., bone hydroxyapatite)

Dipotassium hydrogen phosphate is a key reagent in biomimetic research aimed at simulating the formation of mineral phases found in biological systems, most notably the hydroxyapatite (B223615) of bone. Biomimetic synthesis attempts to replicate the conditions of biological mineralization, which occurs at physiological temperature and pH in an aqueous environment.

In these studies, K₂HPO₄ serves as the source of phosphate ions, which are reacted with calcium ions under controlled conditions to precipitate calcium phosphate. By carefully controlling factors such as pH, temperature, and the presence of other ions and organic molecules, researchers can influence the phase, crystallinity, and morphology of the resulting calcium phosphate material. The goal is often to produce a material that closely mimics the poorly crystalline, carbonated hydroxyapatite found in natural bone.

These biomimetic calcium phosphate materials have significant potential in biomedical applications, such as bone grafts, coatings for orthopedic and dental implants, and as carriers for drug delivery. The use of K₂HPO₄ in these syntheses is critical for achieving a product that is biocompatible and can integrate effectively with host tissues.

Exploration of Phosphonate (B1237965) Analogs as Bioisosteres in Medicinal Chemistry Research

In medicinal chemistry, the phosphate group is a common target for drug design due to its central role in numerous biological processes. However, phosphate-containing drugs often suffer from poor bioavailability and rapid enzymatic degradation. To overcome these limitations, medicinal chemists have developed phosphonate analogs as stable bioisosteres of phosphates.

Phosphonates are compounds that contain a phosphorus-carbon (P-C) bond in place of the more labile phosphorus-oxygen (P-O) bond found in phosphates. This substitution makes phosphonates resistant to hydrolysis by phosphatases, thereby increasing their metabolic stability. While being structurally similar to phosphates, phosphonates can have different pKa values, which may affect their interaction with target enzymes. atamanchemicals.com

Phosphonates have been successfully incorporated into a wide range of therapeutic agents, including:

Antiviral drugs: Acyclic nucleoside phosphonates like tenofovir (B777) and adefovir (B194249) are cornerstone therapies for HIV and hepatitis B.

Herbicides: The well-known herbicide glyphosate (B1671968) is a phosphonate.

Osteoporosis treatments: Bisphosphonates are a class of drugs used to inhibit bone resorption.

Research in this area involves the synthesis of novel phosphonate analogs and their evaluation as inhibitors of enzymes that process phosphate-containing substrates. fao.orgwellrx.com This field of study continues to be a fertile area for the discovery of new drugs. nih.gov

Table 3: Comparison of Phosphates and Phosphonates in a Medicinal Chemistry Context

| Feature | Phosphates | Phosphonates |

|---|---|---|

| Key Bond | Phosphorus-Oxygen (P-O) | Phosphorus-Carbon (P-C) |

| Metabolic Stability | Susceptible to hydrolysis by phosphatases. | Resistant to enzymatic hydrolysis, leading to increased stability. |

| Bioisosteric Role | Natural substrate or functional group. | Stable mimic of the phosphate group. |

| Therapeutic Examples | - | Tenofovir (antiviral), Glyphosate (herbicide), Bisphosphonates (osteoporosis). |

Environmental Chemistry and Geochemical Fate of K₂hpo₄

Research on Dissolution Kinetics and Aqueous Speciation

The dissolution of dipotassium (B57713) hydrogen phosphate (B84403) in water is a rapid process, leading to its dissociation into potassium (K⁺) and hydrogen phosphate (HPO₄²⁻) ions. patsnap.com This high solubility is a key characteristic influencing its environmental behavior. nih.govwikipedia.org The aqueous speciation of the phosphate component is highly dependent on the pH of the solution. In aqueous environments, a dynamic equilibrium exists between different phosphate species: dihydrogen phosphate (H₂PO₄⁻), hydrogen phosphate (HPO₄²⁻), and phosphate (PO₄³⁻). The relative abundance of these species is dictated by the pH, with HPO₄²⁻ being the predominant form in the typical pH range of many soils and natural waters.

The solubility of K₂HPO₄ has been studied at various temperatures, indicating an increase in solubility with rising temperature. This temperature dependence has implications for its application and mobility in different climates.

Table 1: Solubility of Dipotassium Hydrogen Phosphate (K₂HPO₄) at Various Temperatures

| Temperature (°C) | Saturated Molality (mol·kg⁻¹) |

|---|---|

| 25.0 | 9.66 |

| 40.0 | 11.93 |

| 60.0 | 14.53 |

| 80.0 | 15.63 |

Data derived from experimental solubility studies. researchgate.net

Studies on Phosphorus Biogeochemical Cycling and Transport

Dipotassium hydrogen phosphate serves as a significant source of phosphorus in the environment, directly influencing the phosphorus biogeochemical cycle. patsnap.com This cycle involves the movement of phosphorus through the lithosphere, hydrosphere, and biosphere. wikipedia.orgbyjus.com Unlike other major nutrient cycles, the atmospheric component of the phosphorus cycle is negligible. wikipedia.org

Once dissolved, the phosphate ions from K₂HPO₄ can be transported through soil profiles and into aquatic systems via surface runoff and leaching. umn.edu The transport of this soluble form of phosphorus is a critical factor in the potential for eutrophication of freshwater and coastal ecosystems. britannica.comkhanacademy.org Eutrophication, the over-enrichment of water bodies with nutrients, can lead to excessive algal growth, oxygen depletion, and the creation of "dead zones" harmful to aquatic life. khanacademy.org

Weathering: The initial release of phosphate from rocks. byjus.com

Absorption by Plants: Plants take up dissolved phosphate from the soil. byjus.com

Absorption by Animals: Animals obtain phosphorus by consuming plants or other animals. byjus.com

Decomposition: The breakdown of dead organic matter returns phosphate to the soil and water. byjus.com

Investigation of Interactions with Soil Components and Mineral Adsorption Phenomena

The fate of phosphate ions derived from dipotassium hydrogen phosphate in soil is heavily influenced by their interactions with various soil components. These interactions primarily involve adsorption and precipitation reactions, which can significantly reduce the mobility and bioavailability of phosphorus. umn.edu

Phosphate anions (H₂PO₄⁻ and HPO₄²⁻) react with minerals containing iron (Fe), aluminum (Al), and calcium (Ca). umn.edu In acidic soils, phosphate tends to be adsorbed onto the surfaces of iron and aluminum oxides and hydroxides, forming low-solubility compounds. umn.edumcgill.ca This process often involves ligand exchange, where a phosphate ion replaces a hydroxyl group on the mineral surface. mcgill.ca

In neutral to alkaline soils, particularly those rich in calcium carbonate, the precipitation of calcium phosphate minerals is the dominant mechanism of phosphate retention. umn.edumcgill.ca The adsorption of phosphate can also occur on clay minerals and organic matter. iastate.edumdpi.com

The strength of phosphate adsorption varies among different soil minerals. For instance, studies have shown that the adsorption capacity can differ between minerals like goethite, gibbsite, montmorillonite, and kaolinite. researchgate.net The competition with other anions, such as silicate (B1173343), can also influence phosphate adsorption, with silicate potentially reducing the number of available adsorption sites for phosphate, especially at higher pH levels. researchgate.net

Table 2: Key Soil Interactions of Phosphate from K₂HPO₄

| Soil Condition | Dominant Interaction Mechanism | Interacting Soil Components | Resulting Compounds/Complexes |

|---|---|---|---|

| Acidic Soils | Adsorption (Inner-sphere complexation) | Iron (Fe) and Aluminum (Al) oxides/hydroxides | Low-solubility Fe and Al phosphates |

| Neutral to Alkaline Soils | Precipitation | Calcium (Ca) ions, Calcium carbonate | Calcium phosphate minerals |

| Various pH | Adsorption | Clay minerals, Organic matter | Surface-bound phosphate |

Information compiled from various studies on soil phosphorus chemistry. umn.edumcgill.camdpi.com

The interaction between potassium from K₂HPO₄ and soil minerals is also an area of study. Microbes can play a role in weathering soil minerals and releasing potassium by secreting organic acids. pnnl.gov

Future Research Avenues and Emerging Trends

Novel Synthetic Approaches and Green Chemistry Principles in Phosphate (B84403) Production

The chemical industry is increasingly adopting sustainable practices, with a significant focus on aligning phosphate production with the principles of green chemistry. decachem.com This involves a fundamental rethinking of the entire production process, from raw materials to final products, to minimize environmental impact. decachem.comrsc.org